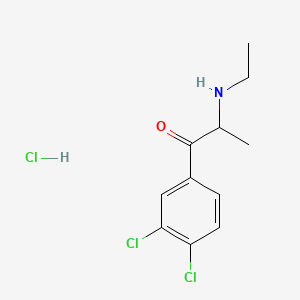
1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride
説明
1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride (DCPC) is a synthetic compound that has been gaining attention due to its potential applications in scientific research. DCPC is a member of the phenethylamine family of compounds, which have been studied for their effects on the central nervous system. It has been used in research to investigate the effects of psychostimulants, such as amphetamines, on behavior and cognition. DCPC has also been studied for its potential use in the treatment of various medical conditions, such as depression, anxiety, and addiction.
科学的研究の応用
1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride has been used in a variety of scientific research applications. It has been studied for its effects on behavior and cognition, including its ability to improve memory and learning. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction. Additionally, 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride has been used to study the effects of psychostimulants, such as amphetamines, on the central nervous system.
作用機序
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride is not yet fully understood. However, it is believed to act on the central nervous system by increasing the activity of certain neurotransmitters, such as dopamine and norepinephrine. It is also believed to act on the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and emotion.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride has been studied for its biochemical and physiological effects on the body. It has been shown to increase the concentrations of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to increase levels of cortisol, a hormone involved in the regulation of stress and emotion. Additionally, 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride has been shown to increase heart rate and blood pressure, as well as to increase the activity of the digestive system.
実験室実験の利点と制限
1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride has several advantages for lab experiments. It is relatively simple and cost-effective to synthesize, and it can be easily purified by recrystallization. Additionally, it has a relatively low toxicity, making it safe to use in studies involving humans. However, it is important to note that the exact mechanism of action of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride is not yet fully understood, so caution should be taken when using it in experiments.
将来の方向性
There are several potential future directions for 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride research. One area of interest is the potential use of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride in the treatment of medical conditions, such as depression, anxiety, and addiction. Additionally, further research could be conducted to better understand the exact mechanism of action of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride and its effects on the brain and body. Finally, further research could be conducted to explore the potential uses of 1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride in other scientific fields, such as drug development and neuroscience.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-3-14-7(2)11(15)8-4-5-9(12)10(13)6-8;/h4-7,14H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONRSCOVNWUZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342048 | |
| Record name | Dichloroethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride | |
CAS RN |
2518105-51-4 | |
| Record name | 3,4-Dichloroethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2518105514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DICHLOROETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9Z4D9J3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



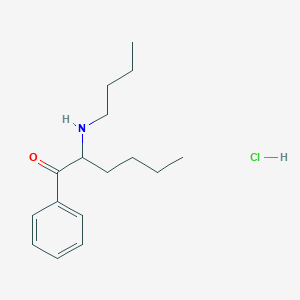
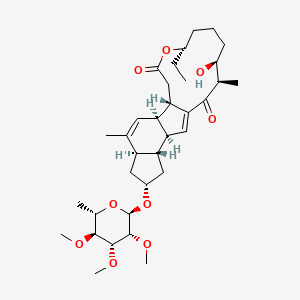
![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)

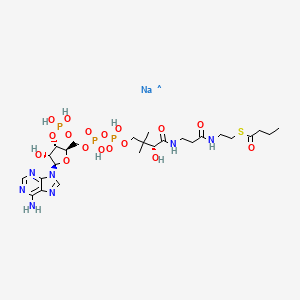


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)
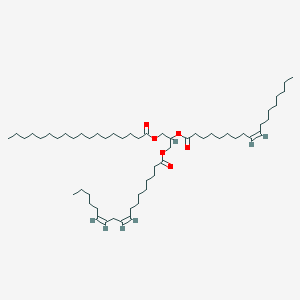


![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)
